molecular formula C11H13ClN2O B11880618 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11880618
M. Wt: 224.68 g/mol
InChI Key: OTVYGYXHAWYMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro group at the third position, a methyl group at the first position, and a carboxamide group at the fourth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include nitrone derivatives, amine derivatives, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is unique due to the presence of both the chloro and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .

Properties

IUPAC Name

3-chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-6-7-4-2-3-5-8(7)9(11(13)15)10(12)14-6/h2-5H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVYGYXHAWYMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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